Cyclohexyl 3-methoxybenzoate

Description

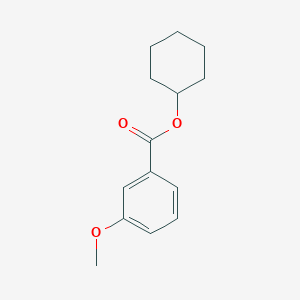

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

cyclohexyl 3-methoxybenzoate |

InChI |

InChI=1S/C14H18O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |

InChI Key |

WVZFRANMBKOKNR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)OC2CCCCC2 |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl 3 Methoxybenzoate

Classical Esterification Routes for Aromatic Carboxylic Acids and Alcohols

The most traditional and widely employed methods for synthesizing esters like cyclohexyl 3-methoxybenzoate involve the direct reaction of a carboxylic acid with an alcohol. These methods are well-established and offer reliable pathways to the target molecule.

Fischer Esterification Protocols and Acid Catalysis

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. numberanalytics.comnumberanalytics.com In the case of this compound, this involves the reaction of 3-methoxybenzoic acid with cyclohexanol (B46403).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of one of the reactants (typically the less expensive one) or to remove the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.commdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which increases the electrophilicity of the carbonyl carbon. numberanalytics.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the final ester. numberanalytics.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |

| 3-Methoxybenzoic Acid | Cyclohexanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Reflux with water removal | This compound |

This table represents a typical Fischer esterification setup for the synthesis of this compound.

One study demonstrated the use of a zwitterionic organocatalyst, 4-(phenylamino)benzenesulfonic acid, for the esterification of benzoic acid with cyclohexanol in toluene (B28343) at 90°C, suggesting a potential alternative to traditional strong acid catalysts for similar systems. google.com

Acyl Halide and Carboxylic Anhydride (B1165640) Approaches

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of the carboxylic acid, such as acyl chlorides or anhydrides, can be employed. The reaction of an acyl chloride with an alcohol is generally rapid and irreversible, proceeding to high yields. For the synthesis of this compound, 3-methoxybenzoyl chloride would be reacted with cyclohexanol.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. pressbooks.pub The reaction of cyclohexanol with benzoyl chloride is noted as a preferred method for preparing the analogous cyclohexyl benzoate (B1203000), highlighting the efficacy of this approach. pressbooks.pub

Similarly, carboxylic anhydrides can react with alcohols to form esters. This method produces a carboxylic acid as a byproduct instead of HCl. While generally less reactive than acyl chlorides, they offer a milder alternative.

| Reactant 1 | Reactant 2 | Stoichiometric Byproduct | Key Conditions | Product |

| 3-Methoxybenzoyl Chloride | Cyclohexanol | Hydrogen Chloride (HCl) | Presence of a base (e.g., pyridine) | This compound |

| 3-Methoxybenzoic Anhydride | Cyclohexanol | 3-Methoxybenzoic Acid | Often requires heating | This compound |

This table outlines the reactants and conditions for the synthesis of this compound using acyl halide and anhydride methods.

Dehydrating Agent-Mediated Esterification (e.g., Carbodiimide (B86325) Coupling)

Carbodiimide-mediated coupling reactions provide another powerful method for ester synthesis, particularly for sensitive substrates, as they proceed under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used as dehydrating agents.

In this process, the carboxylic acid (3-methoxybenzoic acid) adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (cyclohexanol) to furnish the desired ester. A common byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in common organic solvents and can be removed by filtration. chemspider.com To improve reaction rates and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. chemspider.com

A general procedure involves mixing the carboxylic acid, alcohol, and DMAP in a suitable solvent, followed by the addition of DCC at a low temperature (e.g., 0 °C) and allowing the reaction to proceed to completion. chemspider.com

Advanced Catalytic Strategies for Ester Bond Formation

In recent years, significant progress has been made in developing more efficient and selective catalytic systems for ester synthesis, moving beyond classical methods. These advanced strategies often offer advantages in terms of atom economy, milder reaction conditions, and functional group tolerance.

Transition-Metal-Catalyzed Esterification and Hydroesterification

Transition-metal catalysis has emerged as a powerful tool for forming C-O bonds in ester synthesis. acs.org These methods often proceed through different mechanistic pathways than classical esterifications, such as C-H activation or cross-coupling reactions.

For instance, palladium-catalyzed alkoxycarbonylation of C(sp²)–H bonds and nickel-catalyzed esterification of carboxylic acids with aryl halides are modern approaches to ester synthesis. acs.orgresearchgate.net While a direct application to this compound is not explicitly detailed in the literature, the principles of these reactions are applicable. A hypothetical transition-metal-catalyzed synthesis could involve the coupling of a 3-methoxyphenyl (B12655295) derivative with a cyclohexyl-containing coupling partner or vice-versa, mediated by a suitable metal catalyst and ligands.

Recent research has also explored the merger of paired electrolysis and nickel catalysis for the esterification of carboxylic acids with aryl halides, offering a method that can proceed at room temperature. researchgate.net Another innovative approach involves the nickel/photoredox-catalyzed formal cross-coupling of aryl carboxylic acids and alkyl alcohols, representing an orthogonal strategy to traditional esterification. acs.org

Organocatalytic Systems for Ester Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. In the context of esterification, various organocatalytic systems have been developed that avoid the use of potentially toxic or sensitive metal catalysts.

As mentioned, a patent describes the use of zwitterionic compounds, such as 4-(phenylamino)benzenesulfonic acid, as recyclable catalysts for the esterification of benzoic acid and cyclohexanol. google.com These catalysts are effective under relatively mild conditions and offer the advantage of easier separation and reuse.

Furthermore, certain organocatalysts can be used in conjunction with other reagents. For example, 4-methoxybenzoic acid has been employed as an acidic co-catalyst in organocatalytic asymmetric cycloaddition reactions, demonstrating the role of benzoic acid derivatives in promoting specific chemical transformations. rsc.org While not a direct esterification catalyst in this context, it highlights the diverse applications of such molecules in modern catalysis.

Selective Functionalization and Derivatization Strategies

The synthesis of this compound can be achieved through strategic functionalization and derivatization of precursor molecules. These methods allow for the precise construction of the target molecule by selectively introducing the necessary functional groups.

In the context of synthesizing this compound, a key strategy involves the regioselective esterification of a polyfunctionalized precursor. A logical precursor is 3-hydroxybenzoic acid. This approach requires the selective reaction of the carboxylic acid group in the presence of the phenolic hydroxyl group.

Standard Fischer-Speier esterification conditions, which involve reacting the carboxylic acid with an excess of the alcohol (cyclohexanol in this case) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, can be employed. operachem.commasterorganicchemistry.com The higher reactivity of the carboxylic acid towards esterification compared to the phenolic hydroxyl group under these conditions allows for a degree of regioselectivity. The reaction is typically conducted under reflux with removal of water to drive the equilibrium towards the ester product. operachem.com

Alternatively, methods have been developed for the chemoselective alkylation of phenolic hydroxyl groups in the presence of carboxylic acids. researchgate.net While this is the reverse of what is needed for the direct esterification of 3-hydroxybenzoic acid, it highlights the ability to differentiate between these two functional groups. For the desired esterification, protecting the phenolic hydroxyl group of 3-hydroxybenzoic acid, for example, as a methoxymethyl ether, would allow for the subsequent esterification of the carboxylic acid. google.com The protecting group can then be removed to yield cyclohexyl 3-hydroxybenzoate, which would then require methylation of the hydroxyl group.

A more direct approach involves the use of milder esterification conditions that favor the reaction at the carboxylic acid. The use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a common method for esterification under mild conditions, which could potentially favor the esterification of the carboxylic acid over the phenol (B47542).

The methoxy (B1213986) group on the benzene (B151609) ring is a key feature of this compound. Its introduction can be achieved through the methylation of a precursor containing a hydroxyl group at the 3-position, such as methyl 3-hydroxybenzoate or cyclohexyl 3-hydroxybenzoate.

A common and effective method for the O-methylation of phenols is the Williamson ether synthesis. researchgate.net This involves deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide. sci-hub.sewikipedia.org This reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). rsc.org

Phase transfer catalysis (PTC) can also be employed to facilitate the methylation of phenols. sci-hub.se Using a phase transfer catalyst like tetrabutylammonium (B224687) bromide allows the reaction to occur between reactants in different phases (e.g., a solid base and an organic solution of the phenol and methylating agent). sci-hub.se

Another approach is the use of diazomethane, which can methylate carboxylic acids and phenols. However, due to its toxicity and explosive nature, it is generally used on a small laboratory scale.

The choice of methylation technique can be influenced by the specific substrate and the desired reaction conditions. For instance, in the synthesis of bosutinib, a related compound, the alkylation of a hydroxybenzoate derivative was a key step. mdpi.com

By combining these selective functionalization strategies, one can devise a synthetic route to this compound. For example, one could start with the regioselective esterification of 3-hydroxybenzoic acid with cyclohexanol, followed by the methylation of the resulting cyclohexyl 3-hydroxybenzoate.

Regioselective Esterification of Polyfunctionalized Precursors

Optimization of Reaction Parameters for Yield, Purity, and Atom Economy

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while also considering the principles of atom economy. The key parameters that influence the outcome of the esterification reaction are temperature, solvent, and the choice and concentration of the catalyst.

The synthesis of esters, including this compound, is significantly affected by reaction conditions. The interplay between temperature, solvent, and catalyst is critical in achieving high conversion and selectivity.

Temperature: Esterification reactions are typically reversible and often endothermic, meaning that an increase in temperature generally leads to a higher reaction rate and can shift the equilibrium towards the products, thus increasing the conversion. frontiersin.org For instance, in the esterification of glycerol (B35011) with oleic acid, the conversion increased with temperature. frontiersin.org However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the reactants or products, which can decrease the selectivity and yield. google.comnumberanalytics.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions. google.com

Solvent: The choice of solvent can influence the reaction rate and equilibrium position. In Fischer esterification, an excess of the alcohol reactant (cyclohexanol in this case) can serve as the solvent, which helps to drive the reaction forward. operachem.com Alternatively, a non-polar solvent like toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the ester product. operachem.commasterorganicchemistry.com The polarity of the solvent can also affect the solubility of the reactants and catalyst, which in turn influences the reaction rate. In some cases, solvent-free conditions can be employed, which is advantageous from a green chemistry perspective. ijstr.org

Catalyst: Acid catalysts are commonly used for esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to charring or other side reactions. operachem.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or modified clays, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. ijstr.orgrsc.org The concentration of the catalyst is also an important variable; increasing the catalyst concentration generally increases the reaction rate up to a certain point, beyond which it may not lead to further improvement and could increase the likelihood of side reactions. frontiersin.org The acidity of the catalyst can also play a role in its effectiveness. frontiersin.org

The following table summarizes the general influence of these parameters on esterification reactions:

| Parameter | Effect on Reaction | Considerations |

| Temperature | Increases reaction rate and can increase equilibrium conversion. | High temperatures can cause side reactions and decomposition. google.comnumberanalytics.com |

| Solvent | Can shift equilibrium (e.g., by removing water) and affect solubility. | Choice of solvent impacts separation and environmental footprint. |

| Catalyst | Increases the rate at which equilibrium is reached. | Catalyst type and concentration affect selectivity and ease of purification. frontiersin.org |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to maximize yield, purity, and atom economy.

Kinetic studies are fundamental to understanding and optimizing esterification reactions like the synthesis of this compound. These studies provide quantitative data on how factors such as temperature, reactant concentrations, and catalyst loading affect the reaction rate. researchgate.net This information is crucial for reactor design, process control, and maximizing product yield in a given timeframe.

The Fischer esterification is a classic example of a reversible reaction, and its kinetics are well-studied. The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst typically follows a multi-step mechanism. acs.org Kinetic models are developed based on these mechanisms to describe the reaction progress over time. For example, a pseudo-homogeneous model has been used to fit experimental data for the synthesis of butyl acetate. researchgate.net

Several key findings from kinetic studies of esterification include:

Reaction Order: The reaction order with respect to the reactants and catalyst can be determined experimentally. This information is essential for writing the rate law that describes the reaction.

Rate Constants: By fitting experimental data to a kinetic model, the rate constants for the forward and reverse reactions can be determined. acs.org These constants are temperature-dependent and are often described by the Arrhenius equation.

Activation Energy: The activation energy (Ea) is a measure of the energy barrier that must be overcome for the reaction to occur. It can be calculated from the temperature dependence of the rate constant. researchgate.net For the esterification of cyclohexene (B86901) with acetic acid, the apparent activation energy was found to be 60.0 kJ mol⁻¹. rsc.org

Equilibrium Constant: The ratio of the forward and reverse rate constants gives the equilibrium constant (Keq), which indicates the extent to which the reaction will proceed towards products at equilibrium.

A study on the sulfuric acid-catalyzed esterification of a dicarboxylic acid in methanol (B129727) showed that the reaction was essentially complete within 3 hours at 65 °C. acs.org Kinetic analysis can also be used as a tool for optimizing reaction conditions. For instance, a kinetic analysis of a zirconium-catalyzed esterification helped in understanding the role of the catalyst and the effect of reaction parameters like temperature and reactant concentrations. acs.org

The following table presents hypothetical kinetic data for a generic esterification reaction to illustrate the type of information obtained from such studies:

| Temperature (°C) | Initial Rate (mol L⁻¹ min⁻¹) | Rate Constant (k) (L mol⁻¹ min⁻¹) |

| 50 | 0.05 | 0.10 |

| 60 | 0.12 | 0.24 |

| 70 | 0.25 | 0.50 |

By conducting similar kinetic experiments for the synthesis of this compound, a comprehensive understanding of the reaction dynamics can be achieved, enabling the optimization of the process for industrial-scale production.

Temperature, Solvent, and Catalyst Influence

Considerations for Scalable Synthesis and Industrial Chemical Processes

The industrial production of this compound is primarily governed by principles of efficiency, cost-effectiveness, atom economy, and process safety. The synthesis strategy chosen for large-scale manufacturing must utilize readily available starting materials and allow for straightforward purification and high yields. The most prevalent and economically viable method for producing simple esters like this compound on an industrial scale is Fischer-Speier esterification.

The core reaction involves the acid-catalyzed esterification of 3-methoxybenzoic acid with cyclohexanol. To achieve high conversion rates necessary for industrial processes, the chemical equilibrium must be shifted towards the product side. A common industrial strategy is to use an excess of one of the reactants, typically the less expensive one, which in this case is often cyclohexanol.

A critical consideration for scalability is the removal of water as it is formed during the reaction. googleapis.com In a laboratory setting, this might be achieved with a simple drying agent, but on an industrial scale, azeotropic distillation is the preferred method. googleapis.com This is often accomplished by using a solvent such as toluene, which forms an azeotrope with water, in conjunction with a Dean-Stark apparatus to continuously remove the water from the reaction mixture, thereby driving the reaction to completion. googleapis.comgoogle.com

The choice of catalyst is also crucial. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or be difficult to handle and neutralize on a large scale. googleapis.comgoogle.com Solid acid catalysts or milder catalysts like p-toluenesulfonic acid are often employed in industrial settings as they can be more selective and easier to remove from the reaction mixture. googleapis.com

Post-reaction processing involves several key steps. The acidic catalyst must first be neutralized, typically with an aqueous basic solution. The organic phase is then washed to remove any remaining salts and impurities. googleapis.com Final purification of the crude ester is generally achieved through vacuum distillation, which separates the higher-boiling point ester from any unreacted starting materials and by-products. googleapis.com The optimization of these steps is paramount to achieving the high purity required for commercial applications while minimizing waste and production time.

The table below outlines the typical parameters for the scalable synthesis of this compound via Fischer esterification.

Table 1: Process Parameters for Scalable Fischer Esterification

| Parameter | Description | Industrial Relevance | Source |

| Reactants | 3-methoxybenzoic acid, Cyclohexanol | Both are commercially available bulk chemicals, making the process economically feasible. | googleapis.comgoogle.com |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | p-TSA is often preferred for its milder nature and easier handling on a large scale compared to concentrated sulfuric acid. | googleapis.comgoogle.comgoogle.com |

| Solvent | Toluene or excess Cyclohexanol | Toluene is used to facilitate azeotropic removal of water. Using excess cyclohexanol can also serve as the solvent and drive the reaction equilibrium. | googleapis.comgoogle.com |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark trap) | Essential for driving the reversible reaction to completion and achieving high yields in a batch process. | googleapis.com |

| Temperature | Reflux temperature of the solvent (e.g., Toluene at ~110-115°C) | Ensures a sufficient reaction rate without causing significant thermal degradation of reactants or products. | googleapis.comgoogle.com |

| Purification | Neutralization, washing, and vacuum distillation | Standard, well-established chemical engineering unit operations for purifying high-boiling point liquid products. | googleapis.com |

While Fischer esterification is the workhorse method, other synthetic strategies could be considered, though they are often less economically viable for bulk production. For instance, the reaction of 3-methoxybenzoyl chloride with cyclohexanol would be a rapid and high-yielding alternative. However, the preparation of the acyl chloride from the carboxylic acid requires reagents like thionyl chloride or oxalyl chloride, adding steps, cost, and generating more hazardous waste, making it less attractive for large-scale industrial synthesis.

Another potential route involves the hydrogenation of a precursor like methyl 3-methoxybenzoate to produce methyl 3-methoxycyclohexanecarboxylate. rsc.org This could then potentially undergo transesterification with cyclohexanol. This multi-step process, involving high-pressure hydrogenation, is significantly more complex and costly than direct esterification.

The table below provides a comparative overview of potential synthetic routes from an industrial perspective.

Table 2: Comparison of Synthetic Routes for Industrial Production

| Synthetic Route | Advantages | Disadvantages | Industrial Viability | Source |

| Fischer Esterification | Uses inexpensive, readily available starting materials. Well-established and scalable technology. | Reversible reaction requiring water removal for high yields. | High | googleapis.comgoogle.com |

| Acyl Chloride Route | High yield, fast, and irreversible reaction. | Requires an extra step to synthesize the acyl chloride. Generates corrosive HCl byproduct. Higher cost. | Moderate (Typically for smaller scale, higher value products) | |

| Hydrogenation & Transesterification | Starts from a different set of precursors. | Multi-step, requires specialized high-pressure hydrogenation equipment. Potentially low overall yield and high cost. | Low | rsc.org |

Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, enables a complete assignment of the molecular structure of Cyclohexyl 3-methoxybenzoate.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, connectivity, and number of different types of protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 3-methoxybenzoate moiety, the protons of the cyclohexyl ring, and the protons of the methoxy (B1213986) group.

The aromatic region is expected to show a complex pattern for the four protons on the substituted benzene (B151609) ring. Based on data from similar compounds like ethyl 3-methoxybenzoate, the proton signals can be predicted. rsc.org The proton at the C2 position, being ortho to both the ester and methoxy groups, would appear as a distinct signal. The proton at C6, ortho to the ester group, and the proton at C4, ortho to the methoxy group, will also have characteristic shifts, along with the proton at C5.

The cyclohexyl group presents a prominent, broad multiplet for its 11 protons. The single proton on the carbon atom directly bonded to the ester oxygen (C1' of the cyclohexyl ring) is the most deshielded of this group and is expected to appear as a multiplet further downfield than the other cyclohexyl protons. The remaining 10 protons on the cyclohexyl ring will appear as a complex, overlapping multiplet in the upfield region of the spectrum. sci-hub.sespectrabase.com

A sharp singlet, integrating to three protons, is characteristic of the methoxy (–OCH₃) group. Its chemical shift is typically found in the range of 3.8 ppm. vulcanchem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H2, H4, H5, H6) | 7.0 - 7.7 | Multiplet (m) | 4H |

| Cyclohexyl H (CH-O) | 4.8 - 5.0 | Multiplet (m) | 1H |

| Methoxy H (OCH₃) | ~ 3.8 | Singlet (s) | 3H |

| Cyclohexyl H (other CH₂) | 1.2 - 2.0 | Multiplet (m) | 10H |

Note: Predicted values are based on analyses of similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the cyclohexyl carbons, and the methoxy carbon.

The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. unimi.it The six aromatic carbons will produce signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the methoxy group (C3) and the carbon attached to the ester group (C1) will have distinct chemical shifts due to the electronic effects of these substituents. Data from related compounds like cyclohexyl 4-methoxybenzoate (B1229959) can be used for comparison. scielo.br

The cyclohexyl group will show signals for its distinct carbons. The carbon atom bonded to the ester oxygen (C1') is the most downfield of this group, typically appearing around 73 ppm, as seen in cyclohexyl acetate. nih.gov The other carbons of the cyclohexyl ring will appear further upfield. researchgate.net The methoxy carbon (–OCH₃) will give rise to a signal around 55 ppm. iucr.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 167 |

| Aromatic C (C1, C3) | 131, 159 |

| Aromatic C (C2, C4, C5, C6) | 114 - 130 |

| Cyclohexyl C (C-O) | 72 - 75 |

| Methoxy C (OCH₃) | ~ 55 |

| Cyclohexyl C (other CH₂) | 23 - 32 |

Note: Predicted values are based on analyses of similar compounds and general principles of NMR spectroscopy. unimi.itscielo.brnih.goviucr.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and confirming the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sci-hub.se This technique allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the cyclohexyl and aromatic moieties, as well as assigning the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). This is crucial for establishing the connectivity between the different parts of the molecule. Key correlations would include the coupling from the cyclohexyl C1'-H to the ester carbonyl carbon (C=O), and correlations from the aromatic protons (e.g., H2 and H6) to the carbonyl carbon. Another important HMBC correlation would be between the methoxy protons and the C3 aromatic carbon.

Together, these 2D NMR techniques provide a detailed and robust elucidation of the molecular structure of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For aromatic esters, this peak typically appears in the region of 1730–1715 cm⁻¹. vulcanchem.com The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester. rasayanjournal.co.in

In addition to the C=O stretch, the ester linkage is characterized by two strong C–O stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹. One of these bands corresponds to the C(=O)–O stretch, and the other to the O–C (cyclohexyl) stretch.

The presence of both aromatic and aliphatic components in the molecule gives rise to several other characteristic absorption bands.

Aromatic Moieties: The aromatic ring exhibits C–H stretching vibrations just above 3000 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring typically produce a series of medium to weak absorptions in the 1600–1450 cm⁻¹ range.

Aliphatic (Cyclohexyl) Moieties: The cyclohexyl group is identified by its C–H stretching vibrations, which occur just below 3000 cm⁻¹. These are typically strong and sharp bands. C–H bending vibrations for the CH₂ groups of the ring are also expected around 1450 cm⁻¹. researchgate.net

Ether Linkage: The C–O–C stretching of the methoxy group on the aromatic ring will also contribute to the absorptions in the fingerprint region, likely around 1250 cm⁻¹. vulcanchem.com

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C–H Stretch | Aromatic | 3100 - 3000 | Medium |

| C–H Stretch | Aliphatic (Cyclohexyl) | 3000 - 2850 | Strong |

| C=O Stretch | Ester | 1725 - 1715 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Weak |

| C–H Bend | Aliphatic (Cyclohexyl) | ~ 1450 | Medium |

| C–O Stretch | Ester & Ether | 1300 - 1000 | Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups. vulcanchem.comresearchgate.netrasayanjournal.co.in

Vibrational Analysis of Carbonyl (C=O) and Ester Linkage

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound, with a chemical formula of C14H18O3, the expected exact mass can be calculated.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Ion Type |

|---|---|---|

| C14H18O3 | 234.1256 | [M]+• |

| C14H19O3 | 235.1334 | [M+H]+ |

| C14H18O3Na | 257.1154 | [M+Na]+ |

Note: This table is generated based on theoretical calculations and serves as an example of expected HRMS data.

Elucidation of Fragmentation Mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI)

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. tutorchase.com The method of ionization significantly influences the fragmentation pattern.

Electron Ionization (EI):

EI is a "hard" ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. stackexchange.com The fragmentation of this compound under EI would likely proceed through several characteristic pathways based on the functional groups present.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is expected. This could result in the loss of the cyclohexoxy group (-OC6H11) to form a 3-methoxybenzoyl cation, or the loss of the cyclohexyl group (-C6H11) to form a 3-methoxybenzoate radical cation.

McLafferty Rearrangement: While less common for esters without a gamma-hydrogen on the alcohol moiety, related rearrangements could occur.

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically through the loss of ethene (C2H4) or other small neutral molecules. aip.orgnih.gov

Loss of Methoxyl Group: The methoxy group on the benzene ring can be lost as a radical (•OCH3) or as formaldehyde (B43269) (CH2O) after rearrangement. nih.gov

Electrospray Ionization (ESI):

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+, with minimal fragmentation. stackexchange.comrsc.org To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). nih.govnih.gov

The fragmentation of the [M+H]+ ion of this compound in ESI-MS/MS would likely involve:

Loss of Cyclohexene (B86901): A characteristic fragmentation pathway for protonated cyclohexyl esters is the loss of cyclohexene (C6H10), resulting in a protonated 3-methoxybenzoic acid.

Loss of Cyclohexanol (B46403): Loss of a neutral cyclohexanol molecule (C6H12O) can also occur.

Cleavage of the Ester Bond: Fragmentation of the ester linkage would lead to ions corresponding to the 3-methoxybenzoyl cation and the cyclohexyl cation.

Table 2: Plausible Mass Fragments of this compound

| m/z | Proposed Fragment Identity | Ionization Mode |

|---|---|---|

| 234 | Molecular Ion [M]+• | EI |

| 151 | [M - OC6H11]+ | EI |

| 135 | [M - C6H11O]+ | EI |

| 83 | [C6H11]+ | EI |

| 55 | [C4H7]+ (from cyclohexyl) | EI |

| 235 | [M+H]+ | ESI |

| 153 | [M+H - C6H10]+ | ESI-MS/MS |

Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of chromophores. uomustansiriyah.edu.iq

Characterization of Aromatic π-π Transitions*

The primary chromophore in this compound is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are primarily π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq

The benzene ring itself exhibits several absorption bands. The presence of the methoxy (-OCH3) and the ester (-COOC6H11) substituents on the benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The methoxy group, being an auxochrome with non-bonding electrons, can interact with the π system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). uomustansiriyah.edu.iq

For compounds containing a 3-methoxybenzoate moiety, fluorescence emissions originating from intra-ligand π-π* transitions have been observed, further confirming the nature of these electronic transitions. researchgate.net

Quantitative Spectroscopic Applications

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. wisdomlib.orgresearchgate.netdlsu.edu.phjournal-jps.comju.edu.et The concentration of a substance in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.

For this compound, a calibration curve could be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax of one of its π-π* transition bands. This would allow for the determination of the concentration of this compound in unknown samples. While specific applications for this compound are not detailed in the provided results, the methodology is standard for benzoate (B1203000) derivatives. For instance, sodium benzoate is often quantified in beverages using UV-Vis spectrophotometry at wavelengths around 224-228 nm or 254 nm. wisdomlib.orgresearchgate.netdlsu.edu.ph

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Powder XRD can be used to characterize the crystalline form of a bulk sample. google.com

While a specific crystal structure for this compound has not been found in the search results, studies on related compounds provide insight into the likely structural features. For example, the crystal structure of cyclohexylammonium 4-methoxy benzoate has been determined, confirming the planarity of the benzoate moiety and providing details of the hydrogen bonding and crystal packing. aip.orgresearchgate.net

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sodium benzoate |

| 3-methoxybenzoic acid |

| Cyclohexanol |

| Cyclohexene |

| Ethene |

| Formaldehyde |

Determination of Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystal. While specific crystallographic data for this compound is not widely available in the searched literature, analysis of closely related structures provides significant insights into its likely conformation and packing.

The packing of molecules in the crystal lattice is governed by the drive to achieve the most stable, lowest energy state. This often results in the formation of specific, repeating motifs. In many organic crystals, molecules are linked through various non-covalent interactions to form dimers, chains, or more complex three-dimensional networks. iucr.orgresearchgate.netmdpi.com For example, in the crystal structure of 4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide, molecules form inversion dimers. iucr.orgiucr.org

Table 1: Representative Crystallographic Data for a Related Cyclohexyl Compound This table presents data for a structurally similar compound to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pccn | iucr.org |

| a (Å) | 29.5823 (10) | iucr.org |

| b (Å) | 15.1971 (8) | iucr.org |

| c (Å) | 7.4303 (2) | iucr.org |

| V (ų) | 3340.4 (2) | iucr.org |

| Z | 8 | iucr.org |

Analysis of Intermolecular Interactions within Crystal Lattices

The forces that hold molecules together in a crystal are primarily non-covalent and include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govrsc.org The specific nature and geometry of these interactions dictate the crystal packing and, consequently, many of the material's bulk properties.

Hydrogen bonds, though weaker than covalent bonds, play a crucial role in the supramolecular assembly of many organic compounds. mdpi.com In related structures containing cyclohexyl and benzoate moieties, N—H···O and C—H···O hydrogen bonds are commonly observed, linking molecules into dimers and chains. iucr.orgresearchgate.netresearchgate.net For example, in 4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide, inversion dimers are formed through N—H···O hydrogen bonds. iucr.orgiucr.org The analysis of cyclohexylammonium benzoate salts also highlights the importance of strong intermolecular hydrogen bonds between the ammonium (B1175870) protons and the carboxylate oxygens in defining the crystal lattice.

The study of intermolecular interactions can be enhanced by computational methods, such as Hirshfeld surface analysis and energy-framework calculations. researchgate.net These tools allow for the visualization and quantification of the different types of interactions within the crystal, revealing the three-dimensional topology of the crystal packing. researchgate.net Such analyses often show that electrostatic interactions are dominant in directing the crystal structure. researchgate.net

Table 2: Common Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Description | Significance |

| N—H···O Hydrogen Bond | An interaction between a hydrogen atom bonded to a nitrogen and an oxygen atom. | Often leads to the formation of dimers and chains, significantly influencing crystal packing. iucr.orgiucr.org |

| C—H···O Hydrogen Bond | A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom. | Contributes to the overall stability of the crystal lattice. researchgate.net |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Can influence the packing of molecules containing phenyl groups. mdpi.com |

| van der Waals Forces | Weak, non-specific interactions between molecules. | Ubiquitous in molecular crystals and contribute to the overall lattice energy. nih.gov |

Advanced Spectroscopic Techniques for Chiral Analysis and Conformational Isomerism

While standard spectroscopic methods provide valuable structural information, more advanced techniques are required to probe the subtle aspects of chirality and conformational isomerism.

Exciton (B1674681) Circular Dichroism (ECD) is a powerful spectroscopic method for determining the absolute configuration and conformation of chiral molecules. researchgate.net This technique relies on the through-space interaction of two or more chromophores within a molecule. researchgate.net If these chromophores are arranged in a chiral fashion, they can couple to produce a characteristic bisignate (two-signed) signal in the circular dichroism spectrum, known as an exciton couplet. researchgate.net The sign of this couplet is directly related to the stereochemical arrangement of the chromophores. researchgate.net

For a molecule like this compound, the 3-methoxybenzoate group acts as a chromophore. To apply the exciton chirality method, a second chromophore would need to be present or introduced into the cyclohexyl ring. The interaction between these two chromophores would then be analyzed. The CD exciton chirality method has been successfully applied to determine the absolute configurations of various molecules containing benzoate and other chromophoric groups. researchgate.net

Conformational isomerism in cyclohexyl derivatives is well-established, with the chair conformation being the most stable. However, the presence of bulky substituents can influence the equilibrium between different conformers. Advanced spectroscopic techniques, often in combination with computational modeling, can be used to study these conformational dynamics. While specific studies on the conformational isomerism of this compound using these advanced techniques were not found, the principles are broadly applicable. Rotational spectroscopy, for example, is highly sensitive to the mass distribution of a molecule and can distinguish between different conformers in the gas phase. nih.gov

Table 3: Spectroscopic Techniques for Advanced Structural Analysis

| Technique | Principle | Application |

| Exciton Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a molecule containing interacting chromophores. researchgate.net | Determination of absolute configuration and conformation of chiral molecules. researchgate.net |

| Rotational Spectroscopy | Measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. nih.gov | Precise determination of molecular geometry and the study of conformational isomers. nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides information about the stereochemistry of chiral molecules. |

Chemical Reactivity and Mechanistic Investigations of Cyclohexyl 3 Methoxybenzoate

Hydrolysis and Transesterification Reactions

Hydrolysis and transesterification are fundamental reactions of esters, involving the cleavage of the ester linkage. These transformations can be promoted by acids, bases, or enzymes, each following distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

The acid-catalyzed hydrolysis of esters like cyclohexyl 3-methoxybenzoate is a reversible process where the ester reacts with water to form a carboxylic acid and an alcohol. libretexts.org This reaction is essentially the reverse of Fischer esterification. libretexts.org The process is typically initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.

The rate of acid-catalyzed hydrolysis is proportional to the concentrations of both the ester and the acid catalyst. rsc.org The reaction equilibrium is a critical aspect; to drive the reaction toward completion, a large excess of water is often employed. libretexts.org The kinetics of this reaction can be influenced by steric and electronic factors of the substituents on both the acyl and the alkyl portions of the ester. For instance, electron-donating groups on the aromatic ring can affect the stability of the intermediates. The methoxy (B1213986) group at the meta position in this compound influences the electron density of the aromatic ring, which in turn can modulate the rate of hydrolysis.

| Factor | Influence on Acid-Catalyzed Hydrolysis |

| Water Concentration | A large excess drives the equilibrium towards the products (carboxylic acid and alcohol). libretexts.org |

| Acid Catalyst Concentration | The reaction rate is directly proportional to the catalyst concentration. rsc.org |

| Temperature | Increasing the temperature generally increases the reaction rate. |

| Substituent Effects | The electronic nature of the 3-methoxy group can influence the reactivity of the carbonyl group. |

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com Unlike acid-catalyzed hydrolysis, the base is a reactant rather than a catalyst and is consumed in the reaction. libretexts.org

The most common mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process involves the following steps:

Nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the alkoxide (cyclohexyloxide in this case) from the tetrahedral intermediate, which results in the formation of 3-methoxybenzoic acid. masterorganicchemistry.com

A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide, or another hydroxide ion, to produce the carboxylate salt (this compound) and the alcohol (cyclohexanol). masterorganicchemistry.com

The BAC2 mechanism is generally favored and tends to overshadow other potential pathways. epa.gov The reaction goes to completion due to the final deprotonation step. libretexts.org

Enzyme-Catalyzed Transesterification as a Biocatalytic Route

Enzymatic transesterification offers a green and highly selective alternative to chemical catalysis for ester synthesis and modification. rsc.org Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. rsc.orgnih.gov

In the context of this compound, an enzyme-catalyzed transesterification could involve reacting it with a different alcohol to produce a new ester and cyclohexanol (B46403). This process is reversible, and the equilibrium can be shifted by controlling the reaction conditions, such as removing one of the products.

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) of the lipase (B570770) (typically serine, histidine, and aspartate) is responsible for this process. The serine residue attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent release of the alcohol (cyclohexanol). The resulting acyl-enzyme intermediate then reacts with the new alcohol to form the new ester and regenerate the enzyme.

Several factors influence the efficiency of enzymatic transesterification, including the choice of lipase, the reaction medium, temperature, and the molar ratio of the reactants. rsc.org This biocatalytic route is advantageous due to its mild reaction conditions, high product quality, and the absence of side reactions like saponification. rsc.org

Redox Chemistry of the Ester and Constituent Moieties

The redox chemistry of this compound involves reactions that either reduce the ester functional group or oxidize the cyclohexyl and aromatic rings.

Reduction Reactions of the Ester Functional Group

The ester functional group of this compound can be reduced to alcohols. smolecule.com A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). smolecule.com The reduction of the ester would yield two alcohol products: (3-methoxyphenyl)methanol and cyclohexanol. This occurs through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the cyclohexyloxy group and a subsequent reduction of the intermediate aldehyde.

Catalytic hydrogenation can also be employed to reduce the benzoate (B1203000) moiety to benzyl (B1604629) alcohol under specific conditions.

| Reducing Agent | Products |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Methoxyphenyl)methanol and Cyclohexanol smolecule.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | (3-Methoxyphenyl)methanol and Cyclohexanol |

Oxidation Pathways of the Cyclohexyl and Aromatic Rings

Both the cyclohexyl and the 3-methoxyphenyl (B12655295) moieties of the ester are susceptible to oxidation, although under different conditions. smolecule.com

Oxidation of the Cyclohexyl Ring: The cyclohexyl ring, being an aliphatic cycloalkane, can be oxidized under strong conditions, potentially leading to the formation of cyclohexanone (B45756) or further to adipic acid derivatives through C-C bond cleavage. However, these reactions often require harsh oxidants and are less selective.

Oxidation of the Aromatic Ring: The 3-methoxyphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the methoxy group. However, oxidative reactions can also occur. The benzylic position is absent in this molecule, so oxidation of the ring itself or the methoxy group would be the primary pathways.

Oxidative demethylation of the methoxy group can be achieved by certain enzymes, such as cytochrome P450s. rsc.org For instance, the enzyme CYP199A4 has been shown to catalyze the oxidative demethylation of various methoxy-substituted benzoic acid derivatives. rsc.orgresearchgate.net This process typically involves the formation of a hemiacetal intermediate, which then eliminates formaldehyde (B43269). rsc.org The position of the methoxy group is crucial; para-substituted methoxy groups are often favored for oxidation over those at the meta or ortho positions. rsc.org While direct evidence for this compound is not available, studies on related compounds suggest that the 3-methoxy group might be less susceptible to enzymatic oxidation compared to a 4-methoxy group. rsc.org

Electrophilic Aromatic Substitution Reactions on the Methoxybenzoate Ring

The directing effect of substituents in electrophilic aromatic substitution (EAS) dictates the position at which the incoming electrophile will attack the benzene (B151609) ring. oxfordsciencetrove.com This is determined by the ability of the substituent to donate or withdraw electron density, either through inductive effects or resonance effects. libretexts.org

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. libretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.comorgosolver.com The resonance structures show a buildup of negative charge at these positions, which stabilizes the arenium ion intermediate formed during the substitution. libretexts.org

Combined Effect: In this compound, the two substituents have conflicting directing effects. The strongly activating ortho, para-directing methoxy group is positioned meta to the deactivating meta-directing ester group. In such cases, the more powerfully activating group generally controls the regioselectivity. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C2 and C4, and the position para is C6. However, the C2 position is sterically hindered by the adjacent large cyclohexyloxycarbonyl group. Consequently, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4- and 6-substituted isomers.

The following table summarizes the directing effects of the substituents:

| Substituent | Electronic Effect | Directing Effect |

| Methoxy (-OCH₃) | Strongly Activating, Electron-Donating (Resonance) | ortho, para |

| Ester (-COOR) | Deactivating, Electron-Withdrawing (Inductive & Resonance) | meta |

Electrophilic aromatic substitution reactions are generally under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers. The rate-determining step is typically the formation of the high-energy arenium ion (σ-complex). numberanalytics.com The stability of this intermediate directly influences the activation energy of the reaction; a more stable intermediate forms faster.

The methoxy group significantly stabilizes the arenium ion when the electrophile attacks at the ortho and para positions through resonance, lowering the activation energy for these pathways compared to the meta pathway. libretexts.org Conversely, the electron-withdrawing ester group destabilizes the arenium ion, particularly when substitution occurs ortho or para to it. vanderbilt.edu

Studies on related molecules, such as anisole (B1667542), have shown that the methoxy group can increase the rate of electrophilic substitution by a factor of up to 10⁸ compared to benzene. masterorganicchemistry.com While the ester group in this compound deactivates the ring, the powerful activating effect of the methoxy group is expected to dominate, leading to a net activation of the ring compared to, for instance, cyclohexyl benzoate.

While kinetic control is predominant, thermodynamic control, where the product ratio reflects the relative stabilities of the final products, can sometimes play a role, especially if the reaction is reversible or conducted at high temperatures. acs.org However, for most common electrophilic aromatic substitutions like nitration and halogenation, the assumption of kinetic control is generally valid.

Regioselectivity and the Directing Effects of Substituents

Radical Reactions Involving Cyclohexyl and Benzoate Species

The cyclohexyl and benzoate moieties of this compound can participate in various radical reactions, which are crucial in both synthetic transformations and degradation processes. These reactions often proceed via radical chain mechanisms. libretexts.org

Radical chain reactions consist of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This stage involves the formation of initial radical species, often through thermal or photochemical homolysis of a weak bond. For instance, azo compounds like AIBN (azobisisobutyronitrile) or peroxides can be used as radical initiators. libretexts.org

Propagation: In this stage, a radical reacts with a stable molecule to generate a new radical, which continues the chain. For the cyclohexyl group, a common propagation step is hydrogen atom abstraction to form a cyclohexyl radical. The stability of this secondary radical makes it amenable to formation. acs.org In the context of degradation, such as liquid-phase oxidation, a cyclohexyl radical can react with molecular oxygen to form a cyclohexylperoxy radical, which can then propagate the chain by abstracting a hydrogen atom from another molecule. researchgate.netresearchgate.net

Termination: The chain reaction is terminated when two radicals combine or disproportionate.

The ester group itself can influence the reactivity of adjacent C-H bonds. Studies on the oxidation of esters have shown that the ester group deactivates the C-H bonds in the α-position of the alkoxy group (the cyclohexyl group in this case). researchgate.net

Synthetic applications of radical reactions involving cyclohexyl species are numerous. For example, the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals has been studied computationally, showing a preference for this rearrangement when radical-stabilizing groups are present. nih.gov

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. jst.go.jp This methodology can be applied to the transformation of esters, including those with benzoate structures.

In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate. For esters, this can involve either reduction or oxidation.

Reductive Pathways: Esters can be reduced by a sufficiently potent excited-state photocatalyst to form a radical anion, which can then fragment. For example, N-hydroxyphthalimide (NHPI) esters are widely used as radical precursors through a reductive decarboxylative fragmentation. beilstein-journals.org While direct reduction of simple benzoate esters is challenging, electron-deficient benzoic acid derivatives can be reduced. jst.go.jp More advanced photocatalytic systems are capable of the multi-electron reduction of esters to generate carbinol anions. researchgate.net

Oxidative Pathways: Carboxylic acids can be oxidized to generate radicals. beilstein-journals.org This can be extended to their ester derivatives under certain conditions.

Recent research has demonstrated the use of photoredox catalysis for various transformations, including the 1,2-dicarbofunctionalization of olefins and the synthesis of esters via radical pathways. acs.orgcore.ac.uk These methods often rely on the generation of alkyl or acyl radicals from suitable precursors. For instance, acyl radicals can be generated from aromatic carboxylic acids via photochemical C-O bond activation in the presence of triphenylphosphine (B44618). chemrxiv.org

The following table outlines key aspects of photoredox-mediated ester transformations:

| Process | Description | Key Intermediates |

| Reductive Quenching | The excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species reduces the ester. | Radical anion, alkyl radical |

| Oxidative Quenching | The excited photocatalyst is oxidized by a sacrificial electron acceptor, and the resulting highly oxidizing species oxidizes the ester or a precursor. | Radical cation |

| EDA Complex Formation | An electron donor-acceptor (EDA) complex between the substrate and a reagent can be directly excited by light to initiate a radical process. beilstein-journals.org | EDA complex, radical ions |

Investigation of Radical Chain Processes in Synthesis and Degradation

Detailed Mechanistic Studies of Transformation Pathways

The transformation of this compound can proceed through several complex mechanistic pathways, depending on the reaction conditions.

Electrophilic Aromatic Substitution Mechanism: The classical mechanism for EAS involves the formation of a σ-complex (arenium ion) as an intermediate. However, recent computational and experimental studies have challenged this, suggesting that for some reactions, such as the chlorination of anisole in nonpolar solvents, an alternative addition-elimination pathway may be favored, and the reaction may proceed concertedly through a single transition state without a stable σ-complex intermediate. pnas.org

Radical Reaction Mechanisms: The mechanisms of radical reactions are often intricate chain processes. For instance, in the deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters, a proposed mechanism involves the formation of a triphenylphosphine radical cation via SET from a photoexcited catalyst. This radical cation then reacts with the carboxylate to generate a phosphoryl radical, which fragments to produce an acyl radical and triphenylphosphine oxide. chemrxiv.org

Rearrangements of Radical Intermediates: Cyclohexyl radicals themselves can undergo rearrangements. Computational studies have investigated the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals, exploring both concerted 1,2-shift and sequential ring-opening/ring-closure pathways. nih.gov The presence and nature of substituents significantly influence the energetics of these pathways. nih.gov

Nickel-Catalyzed Cross-Coupling: Mechanistic studies of nickel-catalyzed reactions involving alkyl radicals suggest a pathway where a low-valent nickel species generates an alkyl radical from an alkyl halide. This radical then adds to an alkene, and the resulting radical is captured by a nickel(0) species to continue the catalytic cycle. nih.gov Such pathways could be relevant for transformations of derivatives of this compound.

The table below provides a comparative overview of mechanistic pathways for different reaction types.

| Reaction Type | Key Intermediate(s) | Driving Force | Mechanistic Notes |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) or Concerted Transition State | Restoration of Aromaticity | The stability of the intermediate/transition state determines regioselectivity. vanderbilt.edu |

| Radical Chain Reaction | Alkyl/Acyl Radicals, Peroxy Radicals | Formation of Stable Molecules (e.g., CO₂, H₂O), Propagation of the Chain | Involves initiation, propagation, and termination steps. libretexts.org |

| Photoredox Catalysis | Excited-State Photocatalyst, Radical Ions | Light Energy, Formation of Strong Bonds (e.g., P=O) | Enables reactions under mild conditions through single-electron transfer. jst.go.jp |

| Radical Rearrangement | Cycloalkyl Radicals, Open-Chain Radicals | Relief of Ring Strain, Formation of a More Stable Radical | Can occur via concerted or stepwise mechanisms. nih.gov |

Identification of Reaction Intermediates and Transition States

The hydrolysis of this compound, like other carboxylic acid esters, proceeds through a nucleophilic acyl substitution mechanism. This reaction can be catalyzed by either acid or base, and while the specific conditions vary, the fundamental pathway involves the formation of a key tetrahedral intermediate.

Under basic conditions (saponification), a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step leads to the formation of a transient, negatively charged tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com This intermediate is unstable and collapses by expelling the most stable leaving group. In this case, the cyclohexoxide ion (C₆H₁₁O⁻) is ejected, reforming the carbonyl group and yielding 3-methoxybenzoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the 3-methoxybenzoate salt, an acid-base step that drives the reaction to completion and renders it effectively irreversible. masterorganicchemistry.comlibretexts.org

The transition states in these reactions are high-energy, fleeting configurations where bonds are partially broken and formed. researchgate.net For instance, in the base-catalyzed pathway, the first transition state involves the partial formation of the bond between the hydroxide oxygen and the carbonyl carbon, with the C=O double bond beginning to lengthen and electron density shifting to the oxygen atom. The collapse of the tetrahedral intermediate proceeds through a second transition state where the carbon-oxygen bond of the cyclohexyl group is partially broken.

Table 1: Key Species in the Hydrolysis of this compound

| Species Type | Structure in Basic Hydrolysis | Structure in Acidic Hydrolysis | Description |

|---|---|---|---|

| Reactant | This compound | This compound | The starting ester molecule. |

| Intermediate | Tetrahedral Alkoxide | Protonated Tetrahedral Adduct | A short-lived species with a central sp³-hybridized carbon formed by the nucleophilic attack on the carbonyl group. masterorganicchemistry.comresearchgate.net |

| Transition State | Partially formed C-OH bond | Partially formed C-OH₂ bond | The highest energy point between reactants/intermediates and subsequent species. Cannot be isolated. researchgate.net |

| Products | 3-methoxybenzoate, Cyclohexanol | 3-methoxybenzoic acid, Cyclohexanol | The final stable molecules formed after the reaction is complete. |

Kinetic Isotope Effects and Hammett Correlations

A solvent isotope effect is also anticipated. For acid-catalyzed hydrolysis, switching the solvent from H₂O to D₂O can lead to an inverse isotope effect (kH/kD < 1), meaning the reaction is faster in the heavier solvent. chem-station.com This is often attributed to the fact that D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (and more reactive) ester in the pre-equilibrium step. chem-station.com

Hammett Correlations quantify the influence of meta- and para-substituents on the reactivity of benzene derivatives. The Hammett equation, log(k/k₀) = σρ , relates the rate constant (k) of a substituted derivative to the rate constant of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).

The reaction constant, ρ, indicates the sensitivity of the reaction to electronic effects.

For base-catalyzed hydrolysis of benzoate esters, the ρ value is typically large and positive (e.g., +2.0 to +2.5). cdnsciencepub.com This signifies that the reaction is strongly accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state during the rate-limiting nucleophilic attack.

For acid-catalyzed hydrolysis , the ρ value is small and often close to zero (e.g., +0.11), indicating very little sensitivity to the electronic nature of the substituent. cdnsciencepub.com

The substituent constant, σ, is specific to the substituent and its position. For the 3-methoxy group, the σ_meta value is +0.12. This positive value indicates that the methoxy group in the meta position is weakly electron-withdrawing through its inductive effect. Based on the Hammett equation, the hydrolysis of this compound under basic conditions is predicted to be slightly faster than that of the unsubstituted Cyclohexyl benzoate.

Table 2: Hammett Equation Parameters for Benzoate Ester Hydrolysis

| Parameter | Description | Typical Value for Base-Catalyzed Hydrolysis | Typical Value for Acid-Catalyzed Hydrolysis |

|---|---|---|---|

| ρ (rho) | Reaction constant; sensitivity to electronic effects. | ~ +2.2 libretexts.org | ~ +0.1 cdnsciencepub.com |

| σ (sigma) | Substituent constant for 3-methoxy group. | +0.12 | +0.12 |

| Predicted Effect | Effect of 3-methoxy group on rate relative to H. | Slight rate increase. | Negligible effect. |

Influence of Solvent, Temperature, and Catalysis on Reaction Outcomes

The outcome of reactions involving this compound is significantly influenced by external conditions such as the solvent, temperature, and the presence of catalysts.

Influence of Solvent: The choice of solvent can dramatically alter the rate of hydrolysis. The rate of ester saponification, a reaction between a neutral ester and a hydroxide ion, generally decreases with increasing solvent polarity. ias.ac.in For instance, the rate of hydrolysis of benzoate esters is typically faster in solvent mixtures with a higher proportion of a less polar organic solvent (like ethanol (B145695) or acetone) compared to pure water. ias.ac.inijsrst.com This is because the charge is more dispersed in the transition state than in the reactants (OH⁻), and less polar solvents are less effective at solvating the small hydroxide ion, thereby increasing its chemical potential and reactivity.

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis of this compound is dependent on temperature. This relationship is described by the Arrhenius equation, which shows that the rate constant increases exponentially with temperature. cdnsciencepub.com An increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and force of collisions and ensuring a larger fraction of molecules can overcome the activation energy barrier. cdnsciencepub.com Studies on similar benzoate esters have determined activation energies for esterification, the reverse reaction of hydrolysis, to be in the range of 50-60 kJ/mol, providing an estimate of the energy barrier that must be overcome. dnu.dp.uaresearchgate.net Therefore, heating the reaction mixture is a common method to accelerate the hydrolysis process.

Influence of Catalysis: Catalysts provide an alternative, lower-energy pathway for the reaction, thereby increasing the rate without being consumed.

Base Catalysis (Saponification): This process uses a stoichiometric amount of a strong base, like sodium hydroxide. The hydroxide ion is a much more potent nucleophile than water, leading to a significantly faster reaction rate. masterorganicchemistry.com The reaction is irreversible because the final product, 3-methoxybenzoic acid, is immediately deprotonated by the base to form a carboxylate salt, which is unreactive toward the cyclohexanol also produced. libretexts.org

Table 3: Summary of Influencing Factors on Hydrolysis

| Factor | Condition | Influence on Reaction Rate | Mechanistic Reason |

|---|---|---|---|

| Solvent | Decreasing Polarity (e.g., 70% Acetone (B3395972) vs. Water) | Increase | Desolvation of the hydroxide ion nucleophile increases its reactivity. epa.gov |

| Temperature | Increase | Increase | More molecules possess sufficient energy to overcome the activation barrier (Arrhenius Law). cdnsciencepub.com |

| Catalysis | Strong Acid (e.g., H₂SO₄) | Increase | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org |

| Catalysis | Strong Base (e.g., NaOH) | Significant Increase | Hydroxide is a stronger nucleophile than water; the reaction is driven by irreversible salt formation. masterorganicchemistry.com |

Computational and Theoretical Chemistry Studies of Cyclohexyl 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netcolab.ws DFT is widely employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like charge distribution. researchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. colab.wsderpharmachemica.com

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. rsc.org For a flexible molecule like Cyclohexyl 3-methoxybenzoate, which contains a rotatable cyclohexyl group and an ester linkage, multiple stable conformations may exist.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. acs.org This exploration of various rotational possibilities (e.g., around the C-O ester bond and the orientation of the cyclohexyl ring) allows for the mapping of the conformational energy landscape. The result is the identification of the global minimum energy conformer, which is the most stable and probable structure of the molecule, as well as other low-energy local minima. The relative energies of these different conformers determine their population distribution at a given temperature.

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. rsc.org

The predicted vibrational spectra can be compared with experimental data, such as that from Fourier Transform Infrared (FT-IR) spectroscopy, to validate the accuracy of the computational model. scispace.com For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H stretching, and aliphatic C-H stretching from the cyclohexyl ring. derpharmachemica.comscispace.com The para-methoxy group in a related compound, cyclohexylammonium 4-methoxybenzoate (B1229959), was clearly identified in its FT-IR spectrum. scispace.com

Table 1: Predicted Key Vibrational Frequencies for this compound (Note: These are typical frequency ranges based on related compounds and general spectroscopic data, as specific computational results for this compound are not detailed in the provided sources.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100–3000 |

| Cyclohexyl Group | C-H Stretch | 3000–2850 |

| Ester | C=O Stretch | ~1740 |